1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the broader class of pyrazoloisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- includes a fused pyrazole and isoquinoline ring system, with a furanyl and methyl substituent, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this process, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate, typically in an acetonitrile solution. The reaction is carried out under reflux conditions, leading to moderate to good yields of the target compound .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furanyl and methyl positions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), bases (e.g., potassium carbonate), and catalysts (e.g., copper catalysts). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of nitric oxide production in lipopolysaccharide-induced cells. This inhibition is achieved by targeting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- can be compared with other similar compounds, such as:
Pyrazolo[4,3-c]quinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Isoquinoline derivatives: These compounds have a similar isoquinoline ring system but lack the fused pyrazole ring, resulting in different chemical and biological properties.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl- lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
824968-47-0 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C15H11N3O/c1-9-13-15(18-17-9)11-6-3-2-5-10(11)14(16-13)12-7-4-8-19-12/h2-8H,1H3,(H,17,18) |
InChI Key |
GKTKZNBIWLOXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CO4 |
Origin of Product |
United States |
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